molecular formula C10H13ClN2 B15045985 7-ethenyl-1,2,3,4-tetrahydro-1,8-Naphthyridine hydrochloride

7-ethenyl-1,2,3,4-tetrahydro-1,8-Naphthyridine hydrochloride

Cat. No.: B15045985
M. Wt: 196.67 g/mol
InChI Key: BOZZBDLJIWHWOE-UHFFFAOYSA-N
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Description

7-ethenyl-1,2,3,4-tetrahydro-1,8-Naphthyridine hydrochloride is a heterocyclic compound that belongs to the class of 1,8-naphthyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridines, including 7-ethenyl-1,2,3,4-tetrahydro-1,8-Naphthyridine hydrochloride, can be achieved through various methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble iridium catalyst under air atmosphere . Another method includes multicomponent reactions (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of specific catalysts .

Industrial Production Methods

Industrial production methods for 1,8-naphthyridines often focus on optimizing yield and efficiency. Techniques such as metal-catalyzed synthesis and ring expansion reactions are employed to produce these compounds on a larger scale .

Chemical Reactions Analysis

Types of Reactions

7-ethenyl-1,2,3,4-tetrahydro-1,8-Naphthyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

7-ethenyl-1,2,3,4-tetrahydro-1,8-Naphthyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-ethenyl-1,2,3,4-tetrahydro-1,8-Naphthyridine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it acts as a Fab I inhibitor, which is crucial for its antibacterial activity . The compound binds to the active site of the enzyme, inhibiting its function and thereby preventing bacterial growth .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydro-1,8-naphthyridine
  • 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
  • 8-N-BOC-5,6,7,8-tetrahydro-1,8-naphthyridine-2-propionic acid

Uniqueness

7-ethenyl-1,2,3,4-tetrahydro-1,8-Naphthyridine hydrochloride is unique due to its specific ethenyl substitution, which imparts distinct chemical properties and biological activities compared to other similar compounds .

Properties

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

7-ethenyl-1,2,3,4-tetrahydro-1,8-naphthyridine;hydrochloride

InChI

InChI=1S/C10H12N2.ClH/c1-2-9-6-5-8-4-3-7-11-10(8)12-9;/h2,5-6H,1,3-4,7H2,(H,11,12);1H

InChI Key

BOZZBDLJIWHWOE-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NC2=C(CCCN2)C=C1.Cl

Origin of Product

United States

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